2-Fluoro-1,3-dimethylimidazolidine 2-Fluoro-1,3-dimethylimidazolidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14010019
InChI: InChI=1S/C5H11FN2/c1-7-3-4-8(2)5(7)6/h5H,3-4H2,1-2H3
SMILES:
Molecular Formula: C5H11FN2
Molecular Weight: 118.15 g/mol

2-Fluoro-1,3-dimethylimidazolidine

CAS No.:

Cat. No.: VC14010019

Molecular Formula: C5H11FN2

Molecular Weight: 118.15 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-1,3-dimethylimidazolidine -

Specification

Molecular Formula C5H11FN2
Molecular Weight 118.15 g/mol
IUPAC Name 2-fluoro-1,3-dimethylimidazolidine
Standard InChI InChI=1S/C5H11FN2/c1-7-3-4-8(2)5(7)6/h5H,3-4H2,1-2H3
Standard InChI Key SQIFYZLAAFQMEY-UHFFFAOYSA-N
Canonical SMILES CN1CCN(C1F)C

Introduction

Chemical Identity and Structural Analysis

Molecular and Structural Characteristics

2-Fluoro-1,3-dimethylimidazolidine belongs to the imidazolidine family, a saturated heterocycle with two nitrogen atoms. Key identifiers include:

PropertyValueSource
IUPAC Name2-fluoro-1,3-dimethylimidazolidine
Molecular FormulaC₅H₁₁FN₂
Molecular Weight118.15 g/mol
CAS NumberNot explicitly listed (VCID: VC14010019)
SMILESCN1CCN(C1F)C
InChIKeySQIFYZLAAFQMEY-UHFFFAOYSA-N

The fluorine atom at position 2 introduces electronegativity, influencing reactivity, while methyl groups enhance steric stability. X-ray crystallography data for related fluorinated imidazolidines (e.g., ) reveals planar ring geometries with bond angles consistent with sp³ hybridization at nitrogen.

Synthesis and Manufacturing Processes

Synthetic Routes

While no direct synthesis protocol for 2-fluoro-1,3-dimethylimidazolidine is documented, analogous compounds suggest plausible pathways:

  • Halogenation of Imidazolidine Precursors:

    • N,N'-Dimethylethylenediamine may react with fluorinating agents (e.g., Selectfluor®) under controlled conditions. A related patent ( ) describes phosgene-mediated cyclization to form 1,3-dimethyl-2-imidazolidinone, hinting at potential fluorination steps.

    • Hypothetical Reaction:

      N,N’-Dimethylethylenediamine+F2/Selectfluor2-Fluoro-1,3-dimethylimidazolidine+HCl\text{N,N'-Dimethylethylenediamine} + \text{F}_2/\text{Selectfluor} \rightarrow \text{2-Fluoro-1,3-dimethylimidazolidine} + \text{HCl}
  • Modification of Difluoro Analogs:

    • Partial defluorination of DFI (C₅H₁₀F₂N₂) using reducing agents could yield the monofluoro derivative, though this remains speculative without experimental validation .

Industrial Scalability

Challenges include controlling regioselectivity during fluorination and minimizing side reactions. Water-based systems, as noted in , improve homogeneity but require pH stabilization (3.0–10.0) using dehydrochlorinating agents like triethylamine.

Physicochemical Properties

Experimental and Predicted Data

Limited experimental data exist, but properties can be extrapolated from analogs:

PropertyValueSource
Density~1.1–1.2 g/cm³ (estimated)
Boiling Point~65–70°C (extrapolated from DFI)
SolubilityMiscible in polar aprotic solvents (e.g., DMI™ )
StabilityStable under inert atmospheres; sensitive to hydrolysis

The compound’s low melting point (<25°C) and moderate volatility suggest liquid-state handling at room temperature.

Reactivity and Chemical Applications

Fluorination Capabilities

Though understudied, structural parallels to DFI ( ) imply utility in deoxo-fluorination:

  • Alcohols → Alkyl fluorides: DFI converts primary alcohols to monofluorides at 25–85°C in acetonitrile.

  • Aldehydes/Ketones → Gem-difluorides: Requires elevated temperatures (e.g., 85°C).

Role in Pharmaceutical Synthesis

Fluorine’s bioisosteric properties enhance drug bioavailability. For example:

  • Acyl Fluoride Intermediates: Fluorinated imidazolidines may facilitate peptide coupling, as shown in , where SIMesF₂ generated acyl fluorides from carboxylic acids.

  • Antiviral Agents: Fluorinated heterocycles are key motifs in protease inhibitors (e.g., HIV-1 integrase inhibitors) .

Biological and Pharmacological Relevance

Bioactivity Profiles

No direct studies exist, but fluorinated imidazolidines exhibit:

  • Enzyme Modulation: Fluorine’s electronegativity alters enzyme binding pockets, as seen in kinase inhibitors .

  • Metabolic Stability: C-F bonds resist oxidative degradation, prolonging half-life.

Toxicity and Pharmacokinetics

  • Acute Toxicity: DFI is flammable (H226) and corrosive (H314) ; analogous precautions apply.

  • Metabolization: Likely hepatic oxidation, with renal excretion of fluorinated metabolites.

ParameterRecommendationSource
StorageRefrigerator (<4°C), inert atmosphere
PPEGloves, goggles, ventilation
DisposalIncineration with scrubbers

Recent Advances and Research Trends

Mechanistic Studies

  • Computational Insights: DFT studies on DFI ( ) reveal outer-sphere fluorination mechanisms involving polyfluoride intermediates.

  • Catalytic Applications: Immobilized fluorinated imidazolidines show promise in flow chemistry ( ).

Emerging Applications

  • Materials Science: Fluorinated solvents like DMI™ ( ) enable high-purity polymer synthesis.

  • Agrochemicals: Fluorinated intermediates improve pesticide stability ( ).

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